molecular formula C9H5Br3F4O B12307099 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene

1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene

Cat. No.: B12307099
M. Wt: 444.84 g/mol
InChI Key: SJJGACJBVGTRLW-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene is a fluorinated organic compound with the molecular formula C9H5Br3F4O. This compound is notable for its unique structure, which includes multiple bromine and fluorine atoms, making it a valuable reagent in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene typically involves the bromination of alkenes or aromatic compounds. One common method is the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . This process does not require a catalyst or external oxidant, making it efficient and straightforward.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of brominating agents like oxalyl bromide in combination with dimethyl sulfoxide (DMSO) to achieve high yields of the desired product . The process is optimized for cost-effectiveness and scalability, ensuring the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated or fluorinated derivatives, while oxidation reactions may produce corresponding oxides.

Scientific Research Applications

1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

  • 1,2-Dibromobenzene
  • 1,3-Dibromobenzene
  • 1,4-Dibromobenzene
  • 1-Bromo-2,3,4,5-tetrafluorobenzene

Comparison: 1-Bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct reactivity and selectivity compared to other dibromobenzenes . The combination of these halogens makes it particularly valuable in synthetic chemistry and industrial applications, where specific reactivity patterns are desired.

Properties

Molecular Formula

C9H5Br3F4O

Molecular Weight

444.84 g/mol

IUPAC Name

1-bromo-4-(1,2-dibromo-1,3,3,3-tetrafluoropropoxy)benzene

InChI

InChI=1S/C9H5Br3F4O/c10-5-1-3-6(4-2-5)17-8(12,13)7(11)9(14,15)16/h1-4,7H

InChI Key

SJJGACJBVGTRLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(C(C(F)(F)F)Br)(F)Br)Br

Origin of Product

United States

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